molecular formula C16H17NO7S B2451109 Methyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate CAS No. 1105215-92-6

Methyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate

Cat. No. B2451109
CAS RN: 1105215-92-6
M. Wt: 367.37
InChI Key: YJFUVLXIOSUQFF-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H17NO7S and its molecular weight is 367.37. The purity is usually 95%.
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Scientific Research Applications

Methylglyoxal in Food and Living Organisms

  • Methylglyoxal (MG) is a highly reactive compound formed endogenously in several enzymatic and nonenzymatic reactions. It's involved in forming advanced glycation end-products, which are associated with complications in diabetes and neurodegenerative diseases. Additionally, MG is found in foodstuffs and beverages and is linked to degenerative changes in tissues and potential anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis and Antibacterial Effects

  • A study on synthesizing molecules with multiple functional groups, including those similar to Methyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate, demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria (Rasool et al., 2016).

Methylglyoxal Modification of Protein

  • Methylglyoxal modifies proteins, forming advanced glycation end products. These modifications contribute to diabetic complications and tissue injury caused by ischemia/reperfusion, highlighting its significant biochemical role (Oya et al., 1999).

Synthesis Techniques

  • Advanced synthesis techniques for compounds related to Methyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate have been developed, offering new pathways for creating similar chemical structures (Lovmo et al., 2017).

Applications in Organic Chemistry

  • The compound plays a role in organic chemistry, particularly in the synthesis of various derivatives with potential applications in medicinal chemistry and material science. This highlights the compound's versatility in scientific research (Sahu et al., 2015).

Fluorescence Property Study

  • A study focusing on the fluorescence properties of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a closely related compound, provides insights into its potential use in fluorescence-based applications (Pusheng, 2009).

properties

IUPAC Name

methyl 5-acetyl-2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO7S/c1-7-10(15(21)22-5)12(25-11(7)8(2)18)17-6-9-13(19)23-16(3,4)24-14(9)20/h6,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFUVLXIOSUQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC=C2C(=O)OC(OC2=O)(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate

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